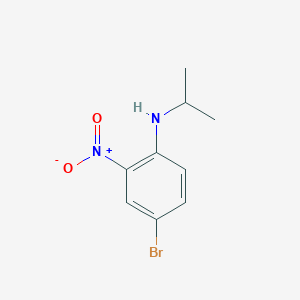

4-Bromo-N-isopropyl-2-nitroaniline

Description

Contextual Significance of Halogenated and N-Alkyl Nitroanilines

Halogenated nitroanilines are crucial intermediates in organic synthesis. The presence of a halogen atom, such as bromine, provides a reactive handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures. Furthermore, the position of the halogen and nitro groups on the aromatic ring influences the regioselectivity of subsequent reactions.

N-alkyl nitroanilines, on the other hand, are important in modulating the electronic and physical properties of the parent nitroaniline. The alkyl group can influence the solubility, basicity, and nucleophilicity of the amino group. In the context of medicinal chemistry, N-alkylation can be a critical step in optimizing the pharmacological profile of a lead compound.

Research Rationale for Investigations into 4-Bromo-N-isopropyl-2-nitroaniline

While specific academic studies detailing the explicit research rationale for this compound are not widely available in published literature, a deductive rationale can be constructed based on the compound's structural features. The presence of a bromine atom at the 4-position, a nitro group at the 2-position, and an isopropyl group on the nitrogen atom suggests several avenues of scientific interest.

The bromo and nitro substituents make the aromatic ring electron-deficient, which can be exploited in nucleophilic aromatic substitution reactions. The isopropyl group, a bulky alkyl substituent, can impart specific steric hindrance that may influence the selectivity of reactions at the amino group or on the aromatic ring. Furthermore, the combination of these functional groups could lead to novel chromophoric or fluorophoric properties. In the context of materials science, such compounds could be investigated for their potential in creating new dyes or nonlinear optical materials. From a medicinal chemistry perspective, the molecule could serve as a scaffold for the synthesis of new bioactive compounds, with the various functional groups allowing for systematic modification to probe structure-activity relationships.

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of academic inquiry into this compound would likely encompass the following areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to the compound and thoroughly characterizing its physical and spectroscopic properties.

Reactivity Studies: Investigating the reactivity of the compound in various organic transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the nitro and amino groups.

Physicochemical Properties: Studying the electronic and photophysical properties of the molecule to assess its potential for applications in materials science.

Biological Screening: As a substituted nitroaniline, it could be screened for a range of biological activities, including as an intermediate for potential new therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in synthesis.

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 683274-50-2 |

| Appearance | Likely a crystalline solid |

| XLogP3 | 3.9 |

Data sourced from PubChem. nih.gov

Synthesis of this compound

A common precursor is 4-bromo-2-nitroaniline (B116644). This intermediate can be synthesized through several reported methods, including:

Bromination of 2-nitroaniline (B44862): This involves the direct bromination of 2-nitroaniline, often using a brominating agent in a suitable solvent.

Nitration of 4-bromoaniline (B143363) followed by separation of isomers: This route can also yield the desired precursor, though it may require careful purification to isolate the correct isomer.

From 4-bromoacetanilide: This multi-step process involves the nitration of 4-bromoacetanilide followed by hydrolysis of the acetamido group to the amine.

Once 4-bromo-2-nitroaniline is obtained, the final step would be the N-isopropylation of the amino group. This can typically be achieved through a nucleophilic substitution reaction with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base to neutralize the hydrogen halide byproduct. The reaction conditions, such as solvent, temperature, and choice of base, would need to be optimized to achieve a good yield and minimize side reactions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitro-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6(2)11-8-4-3-7(10)5-9(8)12(13)14/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZASAQBZATLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374805 | |

| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683274-50-2 | |

| Record name | N-Isopropyl 4-bromo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 4 Bromo N Isopropyl 2 Nitroaniline

Strategic Approaches to Aryl Halogenation and Nitro Group Introduction

The construction of the 4-bromo-2-nitroaniline (B116644) core of the target molecule can be approached from two retrosynthetic directions: brominating an ortho-nitroaniline derivative or nitrating a para-bromoaniline derivative. Both strategies have been effectively utilized in organic synthesis.

Bromination of Ortho-Nitroaniline Derivatives

This approach commences with a precursor already containing the nitro group at the 2-position and the N-isopropyl group, namely N-isopropyl-2-nitroaniline. bldpharm.com The subsequent step is an electrophilic aromatic substitution to introduce a bromine atom. The amino group (-NHR) is a strong activating group and an ortho-, para-director, while the nitro group (-NO2) is a strong deactivating group and a meta-director. In N-isopropyl-2-nitroaniline, the position para to the activating amino group (C4) is the most favorable site for electrophilic bromination.

This strategy is often preferred due to the directing effects of the substituents, which favor the formation of the desired 4-bromo isomer. The synthesis of the starting material, 2-nitroaniline (B44862), is a well-established industrial process, and its subsequent N-alkylation can provide the necessary precursor. guidechem.com

Nitration of Para-Bromoaniline Derivatives

An alternative pathway involves the nitration of a para-bromoaniline derivative, such as 4-bromo-N-isopropylaniline. scbt.comuni.lu In this scenario, the bromine atom and the N-isopropylamino group are already in place. The subsequent nitration reaction introduces the nitro group. The N-isopropylamino group is a powerful ortho-, para-director. Since the para position is blocked by the bromine atom, the incoming electrophile (the nitronium ion, NO2+) is directed to the ortho position (C2).

A common method for the nitration of activated aromatic rings involves protecting the amine to prevent its protonation by the strong acidic medium, which would render it a deactivating meta-director. wikipedia.org For instance, 4-bromoaniline (B143363) can be acetylated to 4-bromoacetanilide, which is then nitrated. The acetyl protecting group can be subsequently removed via hydrolysis to yield 4-bromo-2-nitroaniline. prepchem.com This intermediate would then require N-alkylation to yield the final product. Studies on the nitration of related compounds like 4-isopropylanisole (B1583350) and 4-isopropyltoluene have shown that ipso-attack (attack at the position already substituted) can occur, sometimes leading to dealkylation. rsc.org

| Route | Starting Material | Key Transformation | Primary Intermediate |

| A | N-isopropyl-2-nitroaniline | Electrophilic Bromination | - |

| B | 4-bromo-N-isopropylaniline | Electrophilic Nitration | - |

| C | 4-bromoaniline | Acylation, Nitration, Hydrolysis | 4-bromo-2-nitroaniline |

Evaluation of Brominating Reagents and Conditions

The choice of brominating agent is critical for achieving high yield and selectivity in the synthesis of 4-bromo-2-nitroaniline derivatives. Several reagents and systems have been developed for the bromination of activated aromatic rings like anilines.

Hydrobromic Acid/Hydrogen Peroxide Systems

A widely used and environmentally conscious method for bromination involves the in situ generation of bromine (Br2) from a bromide source and an oxidant. The combination of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) is an effective system for this purpose. researchgate.netrsc.org This method avoids the direct handling of hazardous liquid bromine. The reaction proceeds via the oxidation of bromide ions by hydrogen peroxide to generate the electrophilic bromine species that then attacks the aromatic ring.

This system has been successfully applied to the bromination of various anilines. researchgate.netresearchgate.net For instance, 2-nitroaniline can be brominated using a potassium bromide solution in the presence of sulfuric acid and sodium chlorate (B79027) as the oxidant to yield 4-bromo-2-nitroaniline. guidechem.com Another patent describes a similar process using hydrobromic acid derived from industrial waste streams, highlighting the economic and environmental advantages. google.com The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts. google.comgoogle.com

N-Bromosuccinimide (NBS) Applications

N-Bromosuccinimide (NBS) is a versatile and convenient solid reagent for electrophilic and radical bromination. wikipedia.orgorganic-chemistry.org It serves as a source of electrophilic bromine and is often preferred over liquid bromine for its ease of handling. masterorganicchemistry.com NBS can be used for the bromination of activated aromatic rings, including anilines and their derivatives. google.com

The reaction with NBS is typically carried out in a suitable solvent, and it can be initiated by light or a radical initiator for allylic or benzylic brominations, or proceed via an electrophilic pathway for aromatic substrates. wikipedia.orglibretexts.org For activated systems like anilines, the reaction can proceed under mild conditions. google.com The use of NBS in an aqueous medium has been explored as a "green" approach to bromination. researchgate.net While NBS is effective, its cost and the generation of succinimide (B58015) as a byproduct are considerations for large-scale industrial production. guidechem.com

| Reagent System | Bromine Source | Oxidant/Activator | Key Advantages | Considerations |

| HBr/H₂O₂ | Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | In situ Br₂ generation, greener process researchgate.net | Potential for over-bromination, requires careful control of stoichiometry and conditions guidechem.com |

| NBS | N-Bromosuccinimide | Acid catalysis or radical initiator wikipedia.orgsioc-journal.cn | Solid reagent, easy to handle, high selectivity masterorganicchemistry.comgoogle.com | Higher cost, byproduct formation guidechem.com |

N-Alkylation Strategies for Isopropyl Group Incorporation

The final step in synthesizing 4-Bromo-N-isopropyl-2-nitroaniline, if not starting from an already N-alkylated precursor, is the introduction of the isopropyl group onto the nitrogen atom of 4-bromo-2-nitroaniline. This transformation is a nucleophilic substitution reaction where the amine acts as the nucleophile.

The most common method for N-alkylation involves reacting the amine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. ncert.nic.in The reaction is typically carried out in a suitable polar aprotic solvent.

It is important to control the reaction conditions to prevent over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. ncert.nic.in The reactivity of the amine is reduced by the presence of the electron-withdrawing nitro group on the ring, which may necessitate more forcing conditions (e.g., higher temperatures) for the alkylation to proceed efficiently.

Direct N-Alkylation of 4-Bromo-2-nitroaniline Precursors

The principal and most direct method for synthesizing this compound involves the N-alkylation of the precursor, 4-bromo-2-nitroaniline. nih.gov This reaction entails the introduction of an isopropyl group onto the nitrogen atom of the aniline (B41778) moiety. The general transformation involves reacting 4-bromo-2-nitroaniline with an isopropylating agent, such as isopropyl halide (e.g., 2-bromopropane or 2-iodopropane), in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the attack on the alkylating agent.

The reaction is a nucleophilic substitution where the amino group of the 4-bromo-2-nitroaniline acts as the nucleophile. The presence of the nitro group, which is strongly electron-withdrawing, reduces the nucleophilicity of the amino group, making the reaction conditions a critical factor for achieving a high yield.

Optimization of Alkylation Reagents and Reaction Environments

The successful synthesis of this compound via N-alkylation is highly dependent on the careful optimization of reagents and the reaction environment. Key parameters that are typically screened include the choice of base, solvent, temperature, and the nature of the alkylating agent's leaving group. researchgate.netnih.gov

Alkylation Reagents: The choice of the alkylating agent is significant. While isopropyl chloride is economical, isopropyl bromide and iodide are more reactive due to the better leaving group ability of bromide and iodide ions. nih.gov Using a more reactive alkylating agent like 4-(iodomethyl)pyrimidine has been shown in similar systems to provide better yields compared to chloro- or bromomethyl equivalents. nih.gov

Reaction Environment: The selection of a suitable base and solvent system is critical for maximizing the reaction yield. A variety of organic and inorganic bases may be employed. Studies on analogous alkylation reactions have shown that strong, non-nucleophilic organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective. researchgate.net The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF) often being preferred. researchgate.netresearchgate.net Temperature control is another vital parameter; for instance, lowering the reaction temperature to 0 °C has been found to significantly increase the yield to as high as 94% in some optimized alkylation processes. researchgate.net

| Parameter | Condition | Impact on Reaction | Source |

|---|---|---|---|

| Base | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Identified as an optimal base in similar alkylation studies, providing significantly higher yields compared to other organic or inorganic bases. | researchgate.net |

| Solvent | Acetonitrile (MeCN) or Tetrahydrofuran (THF) | Polar aprotic solvents are often effective for this type of substitution reaction. | researchgate.netresearchgate.net |

| Temperature | 0 °C | Lowering the temperature can substantially improve the yield of the desired alkylated product. | researchgate.net |

| Alkylating Agent | Isopropyl Iodide | Iodide is a superior leaving group compared to bromide or chloride, leading to higher reaction rates and yields. | nih.gov |

Multi-Step Synthesis Protocols and Yield Optimization

In some instances, the target compound or its immediate precursors are prepared via a multi-step synthesis protocol, especially when the starting materials are more readily available or when specific regioselectivity is required. libretexts.orgprepchem.com For example, a route could begin with a more accessible starting material like aniline, followed by a sequence of reactions such as acetylation, bromination, nitration, and finally, N-alkylation and deacetylation. sci-hub.st

A plausible multi-step synthesis for this compound could involve:

Acetylation of Aniline: Protecting the amino group of aniline by converting it to acetanilide.

Bromination: Electrophilic aromatic substitution to introduce a bromine atom at the para position of the acetanilide.

Nitration: Introduction of a nitro group ortho to the amino group. The directing effects of the substituents guide the position of the incoming nitro group. libretexts.org

Hydrolysis: Removal of the acetyl protecting group to yield 4-bromo-2-nitroaniline. prepchem.com

N-isopropylation: The final step would be the alkylation of 4-bromo-2-nitroaniline as described previously.

Yield optimization in such a multi-step process involves maximizing the efficiency of each individual step. This includes purifying intermediates at each stage and carefully controlling reaction conditions to minimize the formation of byproducts. libretexts.orgprepchem.com

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency, safety, and environmental footprint.

Continuous Flow Reaction and Separation Technologies for Brominated Nitroanilines

Continuous flow chemistry offers significant advantages for the synthesis of brominated nitroanilines, particularly concerning safety and scalability. scihorizon.com Reactions involving potentially hazardous reagents or thermally unstable intermediates can be managed more safely in continuous flow reactors due to the small reaction volumes and superior heat and mass transfer. scihorizon.comcphi-online.com For instance, the nitration of aromatic compounds, a key step in producing the precursor, can be performed safely and efficiently using flow platforms. nih.govresearchgate.net Similarly, the reduction of nitroarenes to form anilines has been successfully demonstrated in continuous flow systems, highlighting the technology's applicability to this class of compounds. scihorizon.com A general procedure in a flow system involves pumping solutions of the reagents through a microreactor at a controlled rate and temperature. beilstein-journals.org This technology enables safer handling of reagents and can lead to higher yields and purity compared to traditional batch synthesis. scihorizon.combeilstein-journals.org

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of chemical intermediates like this compound to reduce environmental impact and enhance safety. sci-hub.st This involves using less hazardous starting materials, reducing waste, and employing catalytic rather than stoichiometric reagents.

One key area of application is in the bromination step. Traditional methods often use elemental bromine, which is hazardous and has low atom economy. guidechem.com Greener alternatives involve the in-situ generation of bromine from safer, more stable sources like a mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium. researchgate.net This approach avoids the handling of liquid bromine and can be performed in water, a green solvent. researchgate.net Furthermore, developing synthetic routes that are mild, simple in operation, and reduce the production costs and environmental issues associated with traditional nitration reactions is a key goal. patsnap.com The use of recyclable catalysts and solvent-free reaction conditions are other green chemistry strategies that can be applied to the synthesis of brominated nitroanilines. sci-hub.stresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Bromo N Isopropyl 2 Nitroaniline

Transformations Involving the Nitro Group

The nitro group is a key reactive center in 4-Bromo-N-isopropyl-2-nitroaniline, susceptible to reduction and capable of influencing photoinduced reactions.

Reductions to Amino Functionality: Catalytic and Stoichiometric Methods

The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitroaromatic compounds, yielding the corresponding phenylenediamine derivative. This conversion can be achieved through various catalytic and stoichiometric methods.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is carried out under a hydrogen atmosphere, often with a solvent such as ethanol (B145695) or ethyl acetate. The general scheme for this transformation is as follows:

General Reaction Scheme for Catalytic Hydrogenation

While specific studies on this compound are not extensively documented in publicly available literature, the reduction of similar substituted nitroanilines is well-established. For instance, the catalytic hydrogenation of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) has been studied in various solvent systems, with the reaction rate being influenced by the choice of catalyst and solvent polarity. dntb.gov.ua

Stoichiometric Reductions: These methods employ reducing agents in stoichiometric amounts. A common and effective reagent for the reduction of nitroarenes is tin(II) chloride (SnCl₂) in the presence of a strong acid, typically concentrated hydrochloric acid. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule. The reaction proceeds through the transfer of electrons from the Sn(II) species to the nitro group. Other metals, such as iron (Fe) and zinc (Zn) in acidic media, can also be used.

| Reductant | Typical Conditions | Product |

| H₂/Pd-C | Ethanol, Room Temperature, 1-4 atm H₂ | 4-Bromo-N¹-isopropylbenzene-1,2-diamine |

| SnCl₂·2H₂O | Ethanol, Reflux | 4-Bromo-N¹-isopropylbenzene-1,2-diamine |

| Fe/HCl | Water/Ethanol, Reflux | 4-Bromo-N¹-isopropylbenzene-1,2-diamine |

| Table 1: Common methods for the reduction of the nitro group in compounds analogous to this compound. |

Photoinduced Oxidations via Nitroarene Activation

The photochemistry of nitroaromatic compounds can lead to oxidative reactions. Upon absorption of UV light, nitroarenes can be excited to a triplet state, which can then act as an oxidant. acs.org These excited species are capable of abstracting hydrogen atoms from suitable donors, leading to the oxidation of the donor molecule. For example, photoexcited nitroarenes can oxidize alcohols to ketones and imines. acs.org

Mechanistic Pathways of Nitro Group Reactivity

The reduction of a nitro group to an amine is a complex process that involves a series of intermediates. The generally accepted Haber-Lukashevich mechanism describes the stepwise reduction, which proceeds through nitroso and hydroxylamino intermediates.

Mechanism of Catalytic Hydrogenation: In catalytic hydrogenation, the reaction occurs on the surface of the metal catalyst. Both hydrogen and the nitroarene are adsorbed onto the catalyst surface. The step-wise addition of hydrogen atoms to the nitro group leads to the formation of the corresponding nitrosobenzene, followed by the N-phenylhydroxylamine, and finally the aniline (B41778).

Reactions at the Aryl Halide Position

The bromine atom at the C4 position of this compound is a versatile handle for introducing molecular diversity through substitution and cross-coupling reactions. The presence of the electron-withdrawing nitro group at the ortho position activates the aryl halide towards nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for aryl halides activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The nitro group at the C2 position of this compound strongly activates the C4 position (para to the nitro group) for nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles.

The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The attack of the nucleophile on the carbon atom bearing the bromine leads to the formation of this intermediate, where the negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro group. This stabilization is crucial for the reaction to proceed. Subsequent elimination of the bromide ion restores the aromaticity of the ring.

Common nucleophiles used in SNAᵣ reactions include alkoxides, phenoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield 4-methoxy-N-isopropyl-2-nitroaniline. Similarly, reaction with an amine, such as piperidine, would result in the formation of N-isopropyl-4-(piperidin-1-yl)-2-nitroaniline. The reactivity in SNAᵣ reactions is often enhanced in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). In some cases, reactions with amines have been observed to lead to unexpected rearrangements, such as nitro-group migration, although this is more commonly reported for pyridine (B92270) systems. clockss.org

| Nucleophile | Product |

| Sodium Methoxide (NaOCH₃) | 4-Methoxy-N-isopropyl-2-nitroaniline |

| Sodium Thiophenolate (NaSPh) | N-Isopropyl-2-nitro-4-(phenylthio)aniline |

| Piperidine | N-Isopropyl-2-nitro-4-(piperidin-1-yl)aniline |

| Aniline | N-Isopropyl-2-nitro-N',4-diphenyl-1,2-diamine |

| Table 2: Representative nucleophilic aromatic substitution reactions at the C4 position. |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology allows for the formation of a new carbon-carbon bond at the C4 position. For example, reacting this compound with phenylboronic acid would yield 4-phenyl-N-isopropyl-2-nitroaniline. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. Studies on similar substrates, such as 4-bromo-2-methylaniline, have shown successful Suzuki coupling with various arylboronic acids. mdpi.comnih.gov The reaction is generally tolerant of a wide range of functional groups.

| Boronic Acid/Ester | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-Isopropyl-2-nitro-[1,1'-biphenyl]-4-amine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | N-Isopropyl-2-nitro-4-(thiophen-2-yl)aniline |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 4'-Methoxy-N-isopropyl-2'-nitro-[1,1'-biphenyl]-4-amine |

| Table 3: Illustrative Suzuki-Miyaura cross-coupling reactions. |

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the reaction of an aryl halide with an amine to form a new arylamine. While the starting material already contains an amino group, this reaction could be used to introduce a second, different amino group at the C4 position. For instance, reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base (e.g., sodium tert-butoxide) would lead to the corresponding N,N'-disubstituted 2-nitro-1,4-phenylenediamine.

Suzuki Cross-Coupling Engagements with Related Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides, catalyzed by a palladium complex. wikipedia.org This reaction is widely used in the synthesis of various organic compounds, including those with applications in pharmaceuticals and fine chemicals. nih.gov

In systems related to this compound, such as other ortho-bromoanilines, the Suzuki-Miyaura coupling has been successfully employed. For instance, a study demonstrated an efficient Suzuki-Miyaura reaction on unprotected ortho-bromoanilines, which showed compatibility with a variety of boronic esters and was even demonstrated on a gram scale. nih.govrsc.org The reaction tolerates a range of functional groups on the boronic ester, including aryl, alkenyl, and heteroaromatic motifs. nih.gov Notably, substrates containing nitro groups have been successfully coupled, with the product sometimes precipitating out of the solution, simplifying purification. nih.gov

The general mechanism of the Suzuki reaction involves three main steps: wikipedia.orgnih.gov

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (in this case, the bromo-nitroaniline derivative) to form a palladium(II) species. nih.gov

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. nih.gov

Research on the Suzuki reaction of 2,6-dibromo-4-nitroaniline (B165464) with aryl boronic acids has shown that these reactions can proceed with high yields in the presence of a palladium catalyst, even without a ligand. researchgate.net Both electron-rich and electron-deficient aryl boronic acids demonstrated high reactivity. researchgate.net

Table 1: Examples of Suzuki Cross-Coupling Reactions with Related Bromoanilines

| Bromoaniline Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

| ortho-Bromoanilines | Various boronic esters | Pd(dppf)Cl₂ / K₂CO₃ | Diversified glucocorticoid receptor modulators | Good to excellent | nih.gov |

| 2,6-Dibromo-4-nitroaniline | Aryl boronic acids | Pd(OAc)₂ | 2,6-Bisaryl-4-nitroanilines | High | researchgate.net |

| 1-Bromo-3-(methylsulfonyl)benzene | 3-Pyridylborane | Not specified | Intermediate for CNS agent | 92.5% | wikipedia.org |

This table presents data from studies on related bromoaniline systems to illustrate the potential applications of Suzuki coupling.

Buchwald-Hartwig Amination Strategies with Related Nitroanilines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgyoutube.com This reaction is of significant importance in organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.orgnumberanalytics.com

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following steps: wikipedia.orgnumberanalytics.comlibretexts.org

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition with the aryl halide. numberanalytics.com

Amine Coordination and Deprotonation: An amine coordinates to the resulting palladium(II) complex, followed by deprotonation with a base. youtube.com

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the palladium(0) catalyst. numberanalytics.comyoutube.com

In the context of nitroanilines, the Buchwald-Hartwig amination has been successfully applied. For instance, Pd-catalyzed aminations on 2-bromo- and 4-bromo-13α-estrone derivatives with nitroanilines proceeded with high yields. beilstein-journals.org The position of the nitro group on the aniline did not significantly affect the outcome of the coupling. beilstein-journals.org However, it's important to note that certain functional groups, like nitro groups, can be incompatible with strong bases such as KOtBu, which are often used in these reactions. libretexts.org Weaker bases like K₂CO₃ can be used, but may result in lower reaction rates. libretexts.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. libretexts.org Different generations of phosphine (B1218219) ligands have been developed to improve the efficiency and scope of the reaction. wikipedia.org For example, bidentate phosphine ligands like BINAP and DPPF were a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org More recently, sterically hindered monophosphine ligands have proven to be highly effective. nih.gov

Table 2: Buchwald-Hartwig Amination with Related Systems

| Aryl Halide | Amine | Catalyst System | Product | Yield | Reference |

| 2-Bromo-13α-estrone | Nitroanilines | Pd(OAc)₂ / X-Phos / KOt-Bu | 2-[(Nitro)phenyl]amino-13α-estrone | High | beilstein-journals.org |

| 4-Bromo-13α-estrone | Nitroanilines | Pd(OAc)₂ / X-Phos / KOt-Bu | 4-[(Nitro)phenyl]amino-13α-estrone | High | beilstein-journals.org |

| Aryl Halides | Primary or Secondary Amines | Palladium Complex / Phosphine Ligand / Base | Aryl Amines | Generally Good to Excellent | organic-chemistry.org |

This table provides examples of Buchwald-Hartwig amination reactions involving related substrates to highlight the synthetic utility of this method.

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a key site for further chemical modification.

N-Alkylation and Acylation Reactions for Derivative Synthesis

N-alkylation and N-acylation of the secondary amine offer straightforward routes to a variety of derivatives. N-alkylation introduces an additional alkyl group onto the nitrogen atom, while N-acylation introduces an acyl group. These reactions are fundamental in organic synthesis for building more complex molecular architectures.

N-alkylation of amines can be achieved using various methods, including the use of alkyl halides. acs.org Another approach is the reductive amination of alcohols, where glycerol (B35011) has been used as a sustainable hydrogen source. ionike.com Catalytic systems, often employing transition metals like iridium or ruthenium, can facilitate the N-alkylation of anilines with alcohols. acs.orgnih.gov For instance, N-alkylation of 2-nitroaniline (B44862) with benzyl (B1604629) alcohol has been achieved with a 64% catalytic yield using an NHC-Ir(III) complex. acs.orgnih.gov

N-acylation can be readily accomplished using acylating agents such as acid chlorides or anhydrides. For example, the synthesis of 4-bromo-2-nitroaniline (B116644) can involve the acetylation of 4-bromoaniline (B143363) with acetic anhydride, followed by nitration and subsequent hydrolysis of the acetanilide. prepchem.comchegg.com

Participation in Cyclization Reactions to Form Heterocycles

The presence of the amino and nitro groups on the same aromatic ring in this compound and related compounds opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For example, the reduction of the nitro group to an amino group would generate a substituted o-phenylenediamine (B120857) derivative. These diamines are versatile precursors for the synthesis of various heterocycles, such as benzimidazoles.

Regioselectivity in Chemical Transformations

Regioselectivity refers to the preference for a chemical reaction to occur at one position of a molecule over other possible positions. wikipedia.orgnumberanalytics.com In the context of this compound, the directing effects of the bromo, nitro, and N-isopropylamino substituents govern the regioselectivity of further reactions on the aromatic ring, such as electrophilic aromatic substitution.

The N-isopropylamino group is an activating, ortho-, para-directing group. The nitro group is a deactivating, meta-directing group. libretexts.org The bromo substituent is a deactivating, ortho-, para-directing group. The interplay of these electronic effects determines the position of incoming electrophiles. For instance, in electrophilic aromatic substitution reactions, the position of substitution will be influenced by the combined directing effects of these groups. numberanalytics.com

Regioselectivity is also a key consideration in cross-coupling reactions. For example, in a molecule with multiple halide substituents, it is sometimes possible to achieve selective reaction at one position over another. acs.org

Detailed Mechanistic Studies of Key Reactions

Understanding the reaction mechanisms of key transformations like the Suzuki and Buchwald-Hartwig reactions is crucial for optimizing reaction conditions and expanding their scope.

Suzuki Cross-Coupling: The mechanism is generally accepted to proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the finer details of the catalytic cycle and identifying the rate-determining step. nih.gov

Buchwald-Hartwig Amination: The mechanism of this reaction has also been extensively studied. wikipedia.orgorganic-chemistry.org The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. wikipedia.org This is followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond. wikipedia.orglibretexts.org An unproductive side reaction that can occur is β-hydride elimination. wikipedia.org Kinetic analyses have been used to gain a deeper understanding of the reaction and to guide the rational design of more effective ligands. organic-chemistry.org

Spectroscopic Monitoring of Reaction Intermediates

The direct observation and characterization of transient species are crucial for substantiating proposed reaction mechanisms. Spectroscopic techniques are powerful tools for monitoring the formation and decay of reaction intermediates in real-time. In the context of nitroaromatic compounds, techniques such as UV-Vis, NMR, and EPR spectroscopy are often employed.

While specific studies on the spectroscopic monitoring of reaction intermediates for this compound are not extensively documented in publicly available literature, general principles from related nitroaniline compounds can be extrapolated. For instance, in reactions involving the reduction of the nitro group, UV-Vis spectroscopy can be used to track the disappearance of the starting material and the appearance of intermediates like nitroso and hydroxylamino species, which have distinct absorption maxima.

Table 1: Hypothetical UV-Vis Absorption Maxima for Intermediates in the Reduction of this compound

| Compound/Intermediate | Functional Groups | Expected λmax (nm) |

| This compound | -NO2, -Br, -NH(iPr) | ~380-410 |

| 4-Bromo-N-isopropyl-2-nitrosoaniline | -NO, -Br, -NH(iPr) | ~680-750 |

| N-(4-Bromo-2-aminophenyl)hydroxylamine | -NHOH, -Br, -NH(iPr) | ~270-300 |

| 4-Bromo-N1-isopropylbenzene-1,2-diamine | -NH2, -Br, -NH(iPr) | ~240, 290 |

Note: These are estimated values based on known spectroscopic data for similar aromatic compounds and serve as a guide for potential experimental monitoring.

NMR spectroscopy, particularly 1H and 13C NMR, can provide detailed structural information about more stable intermediates or final products. Changes in chemical shifts of the aromatic protons and the isopropyl group can indicate alterations in the electronic environment of the molecule as the reaction progresses.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a definitive method for tracing the fate of atoms throughout a chemical reaction, thereby elucidating the reaction pathway. By replacing an atom with one of its heavier, stable isotopes (e.g., 13C, 15N, or 18O), researchers can follow the labeled atom's position in the products using techniques like mass spectrometry or NMR spectroscopy.

For this compound, isotopic labeling could be instrumental in clarifying various mechanistic questions. For example, in reactions involving the reduction of the nitro group, labeling the oxygen atoms of the nitro group with 18O could confirm whether the oxygen atoms are removed via a direct deoxygenation pathway or through the formation and subsequent dehydration of hydroxylamino intermediates.

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

| Labeled Atom | Position in Reactant | Mechanistic Question to Address | Analytical Technique |

| 15N | Nitro group | Pathway of nitrogen in reduction or substitution reactions. | 15N NMR, Mass Spectrometry |

| 18O | Nitro group | Mechanism of deoxygenation during reduction. | Mass Spectrometry |

| 13C | Isopropyl group | Stability and rearrangement of the alkyl group under reaction conditions. | 13C NMR, Mass Spectrometry |

| 2H (D) | Aromatic ring | Kinetic isotope effects to determine rate-determining steps in substitution reactions. | Kinetic studies, Mass Spectrometry |

Such experiments, while synthetically challenging, provide unambiguous evidence to support or refute proposed reaction mechanisms.

Radical Intermediates and Electron Transfer Processes

Many reactions involving nitroaromatic compounds proceed through radical intermediates, often initiated by single electron transfer (SET) processes. The strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds susceptible to reduction, leading to the formation of radical anions.

The initial step in many reductions of this compound is likely the transfer of an electron to the molecule to form a radical anion. This species can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. The hyperfine coupling constants observed in the EPR spectrum can provide information about the distribution of the unpaired electron density within the molecule.

Pathways Involving Radical Anions:

Formation of the Radical Anion: Ar-NO₂ + e⁻ → [Ar-NO₂]⁻•

Protonation and Further Reduction: The radical anion can be protonated, followed by further electron and proton transfers to yield the corresponding amine.

Fragmentation: In some cases, the radical anion can undergo fragmentation. For instance, in nucleophilic aromatic substitution reactions, the radical anion of a halo-substituted nitroaromatic can lose the halide ion to form a phenyl radical, which then propagates a radical chain reaction. For this compound, this could lead to debromination.

The stability and subsequent reactivity of the radical anion are influenced by the solvent, the presence of proton donors, and the other substituents on the aromatic ring. The N-isopropyl group and the bromine atom will modulate the electron density and the spin distribution in the radical anion, thereby affecting its chemical behavior.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-N-isopropyl-2-nitroaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would facilitate a complete assignment of its proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the secondary amine, and the protons of the isopropyl group. The electron-withdrawing nature of the nitro (NO₂) group and the bromine (Br) atom, along with the electron-donating effect of the isopropylamino group, will significantly influence the chemical shifts of the aromatic protons.

The aromatic region is expected to show three distinct proton signals. The proton at the C3 position, being ortho to the strongly electron-withdrawing nitro group, would be the most deshielded, appearing at the lowest field. The proton at the C5 position, situated between the bromine and the isopropylamino group, would be influenced by both, while the proton at the C6 position, ortho to the isopropylamino group, would be the most shielded among the aromatic protons.

The isopropyl group will present as two separate signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The spin-spin coupling between the methine proton and the methyl protons will follow the n+1 rule, resulting in the characteristic septet and doublet patterns, respectively. The N-H proton of the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C3) | 8.0 - 8.2 | d | ~2.5 (⁴J) |

| Aromatic H (C5) | 7.4 - 7.6 | dd | ~8.5 (³J), ~2.5 (⁴J) |

| Aromatic H (C6) | 6.8 - 7.0 | d | ~8.5 (³J) |

| N-H | 5.0 - 6.0 | br s | - |

| Isopropyl -CH | 3.8 - 4.2 | sept | ~6.5 |

| Isopropyl -CH₃ | 1.2 - 1.4 | d | ~6.5 |

Note: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is expected to display nine distinct signals, corresponding to the six aromatic carbons and the three carbons of the isopropyl group. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.

The carbon atom attached to the nitro group (C2) and the carbon atom attached to the isopropylamino group (C1) will be significantly influenced by these substituents, appearing at characteristic chemical shifts. The carbon atom bonded to the bromine atom (C4) will also have a distinct chemical shift. The remaining aromatic carbons (C3, C5, C6) will resonate at positions determined by the combined electronic effects of the substituents on the ring. The carbons of the isopropyl group, the methine (-CH) and the two equivalent methyl (-CH₃) carbons, will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-N) | 145 - 150 |

| C2 (C-NO₂) | 135 - 140 |

| C3 | 125 - 130 |

| C4 (C-Br) | 110 - 115 |

| C5 | 120 - 125 |

| C6 | 115 - 120 |

| Isopropyl -CH | 45 - 50 |

| Isopropyl -CH₃ | 20 - 25 |

Note: The predicted values are based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on adjacent carbons (H5 and H6) and between the isopropyl methine proton and the methyl protons.

A Heteronuclear Single Quantum Coherence (HSQC) experiment would establish the one-bond correlations between protons and their directly attached carbons. This would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the aromatic proton signals can be directly correlated to their corresponding carbon signals in the aromatic region, and the isopropyl proton signals to their respective carbon signals in the aliphatic region.

Further confirmation of the structure can be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups. For example, correlations would be expected between the N-H proton and the C1, C6, and isopropyl methine carbons, and between the aromatic protons and the neighboring carbon atoms.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the functional groups present in a molecule. By analyzing the absorption or scattering of light at specific frequencies corresponding to molecular vibrations, these methods allow for the identification of key structural features.

The IR and Raman spectra of this compound would exhibit characteristic vibrational bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group will appear just below 3000 cm⁻¹.

The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch in the 1300-1370 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region. The C-Br stretching vibration will appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong | Strong |

| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

| C-Br Stretch | 500 - 650 | Strong | Strong |

Note: The predicted frequencies and intensities are based on general spectroscopic principles.

The substitution pattern on the benzene (B151609) ring will give rise to specific out-of-plane C-H bending vibrations (wagging) in the 680-900 cm⁻¹ region of the IR spectrum, which can be diagnostic of the 1,2,4-trisubstitution pattern. The presence of both electron-donating (-NH-isopropyl) and electron-withdrawing (-NO₂, -Br) groups will influence the electronic distribution within the aromatic ring, which can subtly affect the positions and intensities of the aromatic C=C stretching bands.

In Raman spectroscopy, the symmetric vibrations of the nitro group and the aromatic ring are often more intense compared to their IR counterparts. This complementarity is crucial for a thorough vibrational analysis. For instance, the symmetric stretch of the nitro group is typically a strong and easily identifiable band in the Raman spectrum, providing a clear signature for this functional group. The C-Br stretch is also expected to be a strong band in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for establishing the elemental composition of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, with the molecular formula C₉H₁₁BrN₂O₂, HRMS provides an experimentally determined exact mass that can be compared against the theoretically calculated value.

The calculated monoisotopic mass of this compound is 258.00039 Da. nih.gov An experimental measurement via HRMS that yields a value closely matching this theoretical mass confirms the elemental composition of the synthesized compound, ruling out other potential structures with the same nominal mass.

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Calculated Monoisotopic Mass | 258.00039 Da nih.gov |

| Nominal Mass | 258 Da |

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation of this compound is influenced by its key structural features: the bromo-substituted nitroaromatic ring and the N-isopropyl group.

Key fragmentation pathways for aromatic amines include the formation of a strong molecular ion (M+) peak and a common M-1 peak. miamioh.edu The presence of bromine is distinguished by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Specific fragmentations for this compound would include:

α-Cleavage: The predominant fragmentation for aliphatic amines involves the cleavage of the bond alpha to the nitrogen atom. miamioh.edu For the isopropyl group, this would result in the loss of a methyl radical (•CH₃), leading to a significant [M-15]⁺ ion.

Loss of the Isopropyl Group: Cleavage of the C-N bond can result in the loss of the entire isopropyl group, generating an [M-43]⁺ fragment corresponding to the 4-bromo-2-nitroaniline (B116644) radical cation.

Aromatic Ring Fragmentation: The aromatic portion may undergo fragmentation, such as the loss of the nitro group (•NO₂) to give an [M-46]⁺ ion. The fragmentation of related compounds like 4-bromoaniline (B143363) shows characteristic losses from the aromatic ring system. nist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Proposed Fragment | m/z (for ⁷⁹Br) | Fragmentation Pathway |

| [M]⁺ | Molecular Ion | 258 | Ionization of the parent molecule |

| [M-15]⁺ | [M - CH₃]⁺ | 243 | α-cleavage, loss of a methyl radical from the isopropyl group |

| [M-43]⁺ | [M - C₃H₇]⁺ | 215 | Loss of the isopropyl group |

| [M-46]⁺ | [M - NO₂]⁺ | 212 | Loss of the nitro group |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components within a sample. It is a standard method for purity assessment and the detection of volatile impurities in the analysis of aniline (B41778) derivatives. epa.gov

In a GC-MS analysis, the sample is first vaporized and passed through a gas chromatograph. The GC column separates the target compound from any volatile impurities based on differences in their boiling points and interactions with the stationary phase of the column. epa.gov As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS generates a mass spectrum for each component, allowing for its unambiguous identification by comparing the spectrum to that of a known standard. epa.gov

This technique is highly sensitive and selective, making it ideal for detecting trace-level impurities that may be present from the synthesis or degradation of this compound. ajrconline.org For quantitative analysis, a calibration curve is typically generated using standards of known concentration to determine the precise amount of the compound and any impurities present. The use of GC-MS is highly recommended for the absolute identification of analytes in samples. epa.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is used to probe the electronic structure of conjugated systems and can provide information on chromophores, electronic transitions, and molecular environment.

The UV-Vis spectrum of this compound is dominated by its principal chromophore: the nitroaniline system. This system consists of a benzene ring substituted with a powerful electron-donating amino group (-NHR) and a strong electron-withdrawing nitro group (-NO₂). This "push-pull" electronic arrangement creates a highly conjugated π-system, resulting in intense absorption bands in the UV-Vis region.

The observed absorptions are primarily due to π → π* and n → π* electronic transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygens of the nitro group) to a π* antibonding orbital.

The specific wavelengths (λmax) and intensities of these absorptions are influenced by all substituents on the ring. The isopropyl group and the bromine atom act as auxochromes, modifying the absorption characteristics of the parent nitroaniline chromophore. Studies on related molecules like 4-nitroaniline (B120555) and 2-nitroaniline (B44862) confirm the presence of strong absorption bands related to these transitions. researchgate.netresearchgate.net The solvent environment can also cause shifts in the absorption maxima (solvatochromism).

Tautomers are structural isomers of chemical compounds that readily interconvert. For nitro-substituted anilines, the potential for tautomerism exists, for instance, through the conversion of the nitro group to its aci-nitro form. While theoretically possible, an investigation of tautomerism for this compound in solution has not been specifically reported in the reviewed literature.

UV-Vis spectroscopy is a suitable technique for such an investigation. Different tautomeric forms of a molecule would possess distinct electronic structures and, therefore, different UV-Vis absorption spectra. A study designed to detect tautomerism would involve dissolving the compound in a range of solvents with varying polarity and pH. If tautomeric forms exist in equilibrium, changing the solvent could shift the equilibrium, leading to observable changes in the UV-Vis spectrum, such as the appearance of new absorption bands or isosbestic points. Such spectral changes would need to be distinguished from simple solvatochromic effects to confirm the presence of a tautomeric equilibrium. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromo N Isopropyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for analyzing substituted aniline (B41778) derivatives. researchgate.netresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing nitro and amino groups, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed as it provides reliable results for molecular geometries and vibrational frequencies. scholarsresearchlibrary.comdergipark.org.tr

The selection of a basis set is also critical. Pople-style basis sets, such as 6-31G or the more extensive 6-311G, are frequently used. researchgate.netthaiscience.info The addition of polarization functions (d,p) is important for accurately describing the bonding in molecules with heteroatoms and electron delocalization, which is characteristic of 4-Bromo-N-isopropyl-2-nitroaniline. scholarsresearchlibrary.com For instance, studies on similar molecules like 2-methoxy-4-nitroaniline (B147289) have successfully used the B3LYP functional combined with the 6-311G(d,p) basis set to achieve good correlation between theoretical and experimental data. scholarsresearchlibrary.com The choice represents a compromise, providing a high level of theoretical accuracy without incurring prohibitive computational costs.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles.

Table 1: Selected Theoretical Geometrical Parameters for 2-Nitroaniline (B44862) Data sourced from a study on 2-nitroaniline and its cation. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G) |

| Bond Length | C1-N1 (Å) | 1.371 |

| C2-N2 (Å) | 1.455 | |

| N1-H1 (Å) | 1.015 | |

| N2-O1 (Å) | 1.233 | |

| Bond Angle | C2-C1-N1 (°) | 125.1 |

| C1-C2-N2 (°) | 119.5 | |

| O1-N2-O2 (°) | 123.3 |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govthaiscience.info A small gap suggests high polarizability and chemical reactivity. nih.gov

In this compound, the electron-donating N-isopropylamino group increases the energy of the HOMO, while the electron-withdrawing nitro group and bromine atom lower the energy of the LUMO. This "push-pull" electronic effect is expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer from the amino group to the nitro-substituted ring.

The table below shows calculated electronic properties for p-nitroaniline and related molecules using the B3LYP/6-311G(d,p) method, which illustrates how different functional groups affect the HOMO-LUMO gap. thaiscience.info

Table 2: Calculated Quantum Chemical Parameters for Aniline Derivatives Data sourced from a comparative study of p-aminoaniline, p-nitroaniline, and p-isopropylaniline. thaiscience.info

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-nitroaniline | -6.8530 | -2.9623 | 3.8907 |

| p-isopropylaniline | -5.6980 | -1.0961 | 4.6019 |

| p-aminoaniline | -5.2518 | -0.2544 | 4.9973 |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation and assignment of experimental spectra.

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. dergipark.org.tr These calculations are performed on the molecule's optimized geometry. The computed shifts (for ¹H and ¹³C nuclei) are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be directly compared with experimental data. scispace.com Such predictions are invaluable for assigning signals in complex spectra and confirming the proposed molecular structure. While studies have been conducted on N-alkylanilines, specific theoretical NMR data for this compound is not documented in the reviewed literature. scispace.com

DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete electron correlation. To improve agreement with experimental data, these theoretical frequencies are commonly multiplied by a scaling factor; for the B3LYP functional, this factor is typically around 0.96-0.98. dergipark.org.tr

Comparing the simulated spectrum with experimental results allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, such as N-H stretching, NO₂ symmetric and asymmetric stretching, and C-Br stretching. scholarsresearchlibrary.com For example, in studies of 2-nitroaniline, DFT calculations have been essential for assigning the various vibrational modes. researchgate.net

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies for Neutral 2-Nitroaniline Data sourced from a study on the vibrational spectra of 2-nitroaniline. researchgate.net

| Assignment | Mode | Experimental FTIR (cm⁻¹) | Calculated B3LYP/6-31G** (cm⁻¹) |

| N-H asym. stretch | νas(NH₂) | 3514 | 3656 |

| N-H sym. stretch | νs(NH₂) | 3393 | 3532 |

| N-O asym. stretch | νas(NO₂) | 1578 | 1632 |

| N-O sym. stretch | νs(NO₂) | 1341 | 1374 |

| C-N stretch | ν(C-NH₂) | 1243 | 1290 |

UV-Vis Spectral Simulations and Electronic Transition Assignments

The electronic absorption properties of nitroaniline derivatives are of significant interest due to their role in understanding intramolecular charge transfer (ICT) phenomena. researchgate.netchemrxiv.org Time-dependent density functional theory (TD-DFT) is a powerful computational method used to simulate UV-Vis absorption spectra and assign the electronic transitions responsible for the observed absorption bands. researchgate.net

For molecules like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of both an electron-donating group (the N-isopropylamino group) and electron-withdrawing groups (the nitro and bromo groups) connected by a π-conjugated system (the benzene (B151609) ring) gives rise to significant charge transfer character in these electronic transitions. researchgate.net

In a study on the analogous compound 2-bromo-4-nitroaniline (B50497) (2B4NA), theoretical UV-Visible spectral analysis was computed using the TD-DFT level with the CAM-B3LYP approach. researchgate.net The calculated maximum absorption wavelength (λmax) can be correlated with experimental data to validate the computational model. The electronic transitions are typically assigned based on the molecular orbitals involved, most commonly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For many nitroaniline derivatives, the primary absorption band is attributed to the HOMO → LUMO transition, which often exhibits strong ICT from the amino group and the phenyl ring to the nitro group. chemrxiv.org

Table 1: Simulated Electronic Transition Data for an Analogous Nitroaniline Compound

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution | Character |

| S₀ → S₁ | 380 | 0.15 | HOMO → LUMO | π → π, ICT |

| S₀ → S₂ | 310 | 0.08 | HOMO-1 → LUMO | π → π |

| S₀ → S₃ | 275 | 0.25 | HOMO → LUMO+1 | π → π* |

Note: The data in this table is representative and based on typical values for bromo-nitroaniline derivatives as specific data for this compound is not available.

Reactivity Studies using Quantum Chemical Descriptors

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Red regions: Indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, which is electron-deficient, and are prone to nucleophilic attack.

Green regions: Represent neutral or zero potential.

For a molecule like this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. Conversely, a positive potential is anticipated around the hydrogen atoms of the amino group. In a study on 2-bromo-4-nitroaniline, the MEP analysis visualized the chemical reactivity of the molecule in a similar manner. researchgate.net The analysis of p-nitroaniline also shows the most negative regions are located over the nitro group, while positive potentials are found near the amino group. tci-thaijo.org

Fukui Functions for Electrophilic and Nucleophilic Attack Sites

Fukui functions are a key concept in conceptual DFT that help to identify the most reactive sites in a molecule. nih.gov They describe the change in electron density at a particular point in the molecule when an electron is added or removed.

The Fukui function for electrophilic attack (f-) indicates the propensity of a site to be attacked by an electrophile. Regions with a high f- value are more likely to donate electrons.

The Fukui function for nucleophilic attack (f+) points to sites that are susceptible to attack by a nucleophile. High f+ values indicate a greater ability to accept electrons.

For nitroaromatic systems, the nitro group significantly influences the Fukui functions. nih.gov In substituted anilines, the nitrogen atom of the amino group and certain carbon atoms in the ring are often identified as sites for electrophilic attack, while the region around the nitro group is typically a site for nucleophilic attack. The analysis of these functions provides a more quantitative prediction of reactivity than MEP analysis alone. scholarsresearchlibrary.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de A key feature of NBO analysis is the examination of donor-acceptor interactions, which can be quantified using second-order perturbation theory. These interactions, also known as hyperconjugation, involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

In a molecule such as this compound, significant intramolecular charge transfer and hyperconjugative interactions are expected. The lone pairs on the nitrogen and oxygen atoms can act as donors, while the antibonding orbitals (π*) of the phenyl ring and the nitro group can act as acceptors. A study on 2-bromo-4-nitroaniline employed NBO analysis to investigate electron delocalization and charge transfer within the molecule. researchgate.net The analysis of these interactions is crucial for understanding the molecule's stability and electronic properties. uni-muenchen.de

Table 2: Second-Order Perturbation Analysis of Fock Matrix for Key Donor-Acceptor Interactions in an Analogous Nitroaniline Compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j) - E(i) (a.u.) | F(i, j) (a.u.) |

| LP(1) N₅ | π(C₁-C₆) | 25.8 | 0.28 | 0.082 |

| LP(1) N₅ | π(C₂-C₃) | 18.5 | 0.30 | 0.071 |

| π(C₁-C₆) | π(N₇-O₈) | 5.2 | 0.35 | 0.042 |

| LP(2) O₈ | σ(N₇-C₂) | 8.9 | 0.88 | 0.085 |

Note: The data presented is illustrative for a substituted nitroaniline and intended to demonstrate the type of information obtained from NBO analysis. Specific values for this compound are not available.

Exploration of Nonlinear Optical (NLO) Properties

Molecules with a large change in dipole moment between the ground and excited states, particularly those with strong donor and acceptor groups connected by a π-system, often exhibit significant nonlinear optical (NLO) properties. researchgate.net These properties are of great interest for applications in photonics and optoelectronics. jhuapl.edu

Calculation of Molecular Hyperpolarizabilities

The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. A large β value is a prerequisite for a material to exhibit strong second-harmonic generation (SHG), a process where light of a certain frequency is converted to light with double that frequency.

Computational chemistry allows for the calculation of the static and dynamic hyperpolarizabilities of a molecule. For p-nitroaniline, a prototypical NLO molecule, extensive theoretical studies have been conducted to calculate its hyperpolarizability. rug.nl The presence of the bromo and N-isopropyl groups in this compound is expected to modulate the NLO properties compared to p-nitroaniline. The electron-withdrawing nature of the bromine atom and the steric and electronic effects of the isopropyl group can influence the extent of intramolecular charge transfer and thus the magnitude of the hyperpolarizability. A study on 2-bromo-4-nitroaniline has shown it to be a promising NLO material. researchgate.net

Table 3: Calculated NLO Properties for Analogous Nitroaniline Compounds

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| p-Nitroaniline | 6.8 | 12.5 x 10⁻²⁴ | 9.2 x 10⁻³⁰ |

| 2-Bromo-4-nitroaniline | 5.5 | 14.2 x 10⁻²⁴ | 15.8 x 10⁻³⁰ |

Note: Data is compiled from literature on analogous compounds for illustrative purposes. Specific calculated values for this compound are not available.

Design Principles for Enhanced NLO Response

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the isopropylamino group acts as an electron donor, while the nitro group serves as a strong electron acceptor. The benzene ring provides the necessary π-bridge for intramolecular charge transfer (ICT) from the donor to the acceptor. This donor-π-acceptor (D-π-A) architecture is a cornerstone for designing molecules with significant NLO properties.

Computational studies on similar nitroaniline derivatives have established several key principles for enhancing the NLO response, which can be applied to this compound:

Strength of Donor and Acceptor Groups: The magnitude of the first hyperpolarizability (a measure of the second-order NLO response) is directly proportional to the electron-donating and -withdrawing strengths of the substituent groups. The isopropyl group, being an electron-donating group, enhances the donor strength of the amino group through inductive effects. The nitro group is a powerful electron acceptor.

π-Conjugated System: The efficiency of ICT is heavily dependent on the nature and length of the π-conjugated bridge. A more extended and efficient conjugation path generally leads to a larger NLO response.

Molecular Geometry: The planarity of the molecule plays a crucial role. A more planar structure facilitates π-electron delocalization and enhances ICT, thereby increasing the hyperpolarizability. The steric hindrance from the isopropyl group may cause a slight twist in the molecule, which could potentially impact the planarity and, consequently, the NLO response.

To quantify the NLO potential, computational methods like Density Functional Theory (DFT) are employed. Key parameters derived from these calculations include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). A high β value is indicative of a strong NLO response.